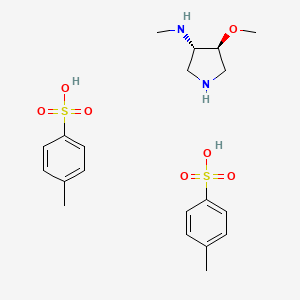
1-Phenethyl-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenethyl-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a complex structure that includes a phenethyl group, a propylsulfonyl group, and a tetrahydroquinoline moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenethyl-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves multiple steps:
-
Formation of the Tetrahydroquinoline Core: : The initial step involves the synthesis of the tetrahydroquinoline core, which can be achieved through a Povarov reaction. This reaction involves the condensation of an aniline derivative with an aldehyde and an alkene under acidic conditions.
-
Introduction of the Propylsulfonyl Group: : The next step is the sulfonylation of the tetrahydroquinoline core. This can be done using propylsulfonyl chloride in the presence of a base such as triethylamine to introduce the propylsulfonyl group.
-
Attachment of the Phenethyl Group: : The phenethyl group is introduced through a nucleophilic substitution reaction. This involves reacting the sulfonylated tetrahydroquinoline with phenethylamine under suitable conditions.
-
Formation of the Urea Linkage: : The final step involves the formation of the urea linkage. This can be achieved by reacting the intermediate with an isocyanate or by using phosgene and ammonia.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-Phenethyl-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1-Phenethyl-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential as a bioactive compound. It may exhibit properties such as enzyme inhibition or receptor modulation.
Medicine: Potential applications in drug discovery and development. Its structure suggests it could interact with biological targets relevant to various diseases.
Industry: Possible use in the development of new materials or as a precursor in the synthesis of industrial chemicals.
作用機序
The mechanism of action of 1-Phenethyl-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea depends on its specific application:
Biological Activity: It may act by binding to specific enzymes or receptors, thereby modulating their activity. The propylsulfonyl group could enhance its binding affinity and specificity.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups present in its structure, affecting its behavior in various chemical reactions.
類似化合物との比較
Similar Compounds
1-Phenethyl-3-(3-(trifluoromethyl)phenyl)urea: Known for its herbicidal activity.
1-Phenethyl-3-(2,4-xylyl)urea: Used in early discovery research.
Uniqueness
1-Phenethyl-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is unique due to the presence of the propylsulfonyl group, which can significantly influence its chemical and biological properties. This group may enhance its solubility, stability, and binding interactions compared to similar compounds.
特性
IUPAC Name |
1-(2-phenylethyl)-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-2-15-28(26,27)24-14-6-9-18-16-19(10-11-20(18)24)23-21(25)22-13-12-17-7-4-3-5-8-17/h3-5,7-8,10-11,16H,2,6,9,12-15H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQGUKJHYLLFSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanamine hydrochloride](/img/structure/B2669175.png)
![3-(prop-2-en-1-yl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2669176.png)
![N-(3-chlorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2669179.png)
![2-[2-(Cyclopentylsulfanyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B2669180.png)


![N-{3-methyl-1-[1-(3-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-1H-pyrazol-5-yl}-2-phenoxypropanamide](/img/structure/B2669183.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(5-methylthiophen-2-yl)formamido]acetate](/img/structure/B2669184.png)

![4,7-Diazaspiro[2.5]octan-5-one](/img/structure/B2669188.png)

![2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2669193.png)


